molecular formula C5H5ClN2 B126387 4-Amino-2-chloropyridine CAS No. 14432-12-3

4-Amino-2-chloropyridine

Cat. No. B126387
CAS RN: 14432-12-3
M. Wt: 128.56 g/mol
InChI Key: BLBDTBCGPHPIJK-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound . It is a versatile compound with a white to light yellow crystalline powder appearance . This compound is widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis .


Molecular Structure Analysis

4-Amino-2-chloropyridine is an organic compound with the molecular formula C5H5ClN2 . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .


Chemical Reactions Analysis

The pyridine ring position in 4-Amino-2-chloropyridine is activated, and nucleophilic substitution reaction is easy to occur . It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .


Physical And Chemical Properties Analysis

4-Amino-2-chloropyridine has a high boiling point of 153°C, indicating its stability under high temperatures . It is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .

Scientific Research Applications

Supramolecular Chemistry

4-Amino-2-chloropyridine: is utilized in the synthesis of supramolecular assemblies. These structures are formed through acid/base cocrystallization processes and are characterized by techniques such as FT-IR, UV/visible spectroscopy, PXRD, and SC-XRD . The compound’s role in proton transfer and its influence on the formation of supramolecular assemblies are significant areas of study. Researchers use DFT calculations to reproduce the existence of these assemblies and perform analyses like FMO, MEP, and NCI to understand the electronic properties and noncovalent interactions .

Pharmaceutical Intermediates

In the pharmaceutical industry, 4-Amino-2-chloropyridine serves as an important intermediate. It’s a key substance in synthesizing compounds like KT-30 (Forchlorfenuron), which is a cytokinin-type plant growth regulator . This compound’s versatility makes it a valuable asset in developing new drugs and therapeutic agents.

Agrochemical Synthesis

This compound is also pivotal in the agrochemical sector. It’s used to create N-(2-chloro-4-pyridyl)urea regulators that promote plant growth. Such regulators are essential for enhancing crop yields and improving agricultural productivity .

Dye Industry Applications

4-Amino-2-chloropyridine: finds application in the dye industry as a precursor for various colored pigments and dyes. Its chemical properties allow it to be a fundamental component in the synthesis of complex dyes, contributing to the industry’s ability to produce a wide range of colors and shades .

Antioxidant and Antibacterial Studies

The biological activities of compounds derived from 4-Amino-2-chloropyridine are moderate but noteworthy. They have been tested for their antioxidant capabilities using DPPH free radical scavenging methods and for their antibacterial properties against selected Gram-positive and Gram-negative bacterial strains .

Organic Synthesis

As a chloroaminoheterocyclic compound, 4-Amino-2-chloropyridine readily undergoes Suzuki-Miyaura coupling reactions with phenylboronic acid. This makes it a versatile reagent in organic synthesis, enabling the creation of a variety of complex organic molecules .

Mechanism of Action

Target of Action

4-Amino-2-chloropyridine is a versatile compound widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . It plays a crucial role in the production of drugs, pesticides, herbicides, and growth regulators . .

Mode of Action

The presence of both amino and chloro groups in the molecule renders 4-Amino-2-chloropyridine reactive towards nucleophilic substitution reactions . This property makes it a valuable intermediate in organic synthesis . It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .

Biochemical Pathways

4-Amino-2-chloropyridine is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . .

Pharmacokinetics

It is known that this compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property could potentially impact its bioavailability.

Result of Action

4-Amino-2-chloropyridine has high biological activity . It is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs . In the agrochemical industry, it is an important building block in the synthesis of pesticides, herbicides, and fungicides .

Action Environment

4-Amino-2-chloropyridine and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period, and easy degradation in the environment . Caution must be exercised when handling 4-amino-2-chloropyridine due to its potential harmful effects on ingestion, skin contact, and inhalation . Proper safety measures, such as wearing protective equipment, should be followed to ensure personal safety .

properties

IUPAC Name

2-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBDTBCGPHPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162674
Record name 4-Amino-2-chloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloropyridine

CAS RN

14432-12-3
Record name 4-Amino-2-chloropyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432123
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Record name 4-Amino-2-chloropyridine
Source EPA DSSTox
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Record name 2-chloropyridin-4-amine
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Record name 2-CHLOROPYRIDIN-4-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Amino-2-chloropyridine in chemical synthesis?

A: 4-Amino-2-chloropyridine serves as a crucial building block in organic synthesis. It acts as an intermediate in producing various compounds, notably N(2-chloro-4-pyridyl)-N*-phenylurea (CPPU). [] CPPU exhibits significant cytokinin activity, exceeding that of other adenine-type cytokinins, making it valuable in plant growth regulation. []

Q2: How does the chlorine substituent in 4-Amino-2-chloropyridine influence its reactivity?

A: The chlorine atom's presence impacts 4-Amino-2-chloropyridine's reactivity in reactions like the Suzuki coupling. Research shows that the chlorine atom allows for efficient palladium-catalyzed Suzuki coupling with arylboronic acids, even in water and without added base. [] This characteristic simplifies the reaction process and highlights the compound's versatility in synthetic chemistry.

Q3: What insights do crystallographic studies provide about the structure and interactions of 4-Amino-2-chloropyridine?

A: Crystallographic studies, as exemplified by the formation of dichloro-bis(4-amino-2-chloropyridine)zinc(II), reveal that 4-Amino-2-chloropyridine can act as a ligand. [] In this complex, the nitrogen atom of the pyridine ring coordinates with a zinc ion. Furthermore, the amino group participates in intermolecular hydrogen bonding with chloride ions, contributing to the formation of a three-dimensional network within the crystal structure. []

Q4: What are the key analytical techniques used to identify and quantify 4-Amino-2-chloropyridine?

A: Researchers utilize various analytical techniques to characterize and quantify 4-Amino-2-chloropyridine. Time-of-flight mass spectrometry (TOF/MS) coupled with liquid chromatography (LC-MS) proves particularly effective in identifying 4-Amino-2-chloropyridine and its transformation products. [] This technique is crucial for analyzing the fate and transformation of substances like Forchlorfenuron (FCF) in biological systems. []

Q5: Can 4-Amino-2-chloropyridine participate in supramolecular assemblies, and what are the implications?

A: Yes, 4-Amino-2-chloropyridine can engage in supramolecular assemblies through hydrogen bonding interactions. Studies have shown its ability to form cocrystals with organic acids, specifically 3-chlorobenzoic acid. [] This cocrystal formation highlights the potential of 4-Amino-2-chloropyridine in crystal engineering and the development of materials with tailored properties.

Q6: Have any specific applications of 4-Amino-2-chloropyridine derivatives been explored in medicinal chemistry?

A: Yes, research has explored the antibacterial properties of derivatives of 4-Amino-2-chloropyridine. Notably, 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, synthesized from 4-Amino-2-chloropyridine, have shown promising activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics. [] These findings highlight the potential of 4-Amino-2-chloropyridine derivatives in developing novel antibacterial agents.

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